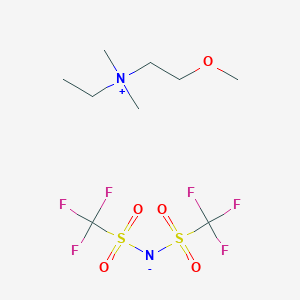

Ethyl(2-methoxyethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl(2-methoxyethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide typically involves the reaction of N-ethyl-N,N-dimethyl-2-methoxyethylamine with bis(trifluoromethanesulfonyl)imide . The reaction is carried out under controlled conditions to ensure high purity and yield. The compound is usually obtained as a clear to cloudy liquid, ranging in color from colorless to light yellow .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, ensuring a consistent supply of high-purity product .

Análisis De Reacciones Químicas

Substitution Reactions

The ammonium cation in EMIM-TFSA participates in nucleophilic substitution reactions due to its positively charged nitrogen center. For example:

-

Anion Exchange : The bis(trifluoromethanesulfonyl)imide (TFSA⁻) anion can be replaced by other anions (e.g., Cl⁻, Br⁻) in metathesis reactions, altering the compound’s solubility and electrochemical properties .

Electrochemical Behavior

EMIM-TFSA is widely used as an electrolyte in lithium-ion batteries. Key reactions include:

-

Ion Dissociation : In mixtures with ethylene carbonate (EC), EMIM-TFSA dissociates into EMIM⁺ and TFSA⁻ ions, enhancing ionic conductivity. The molar conductivity peaks at ~60–70 wt% EMIM-TFSA in EC mixtures .

Table 1: Conductivity of EMIM-TFSA/EC Mixtures

| EMIM-TFSA (wt%) | Conductivity (mS/cm) at 25°C |

|---|---|

| 20 | 1.2 |

| 50 | 5.8 |

| 70 | 8.4 |

| 90 | 3.1 |

Data adapted from electrochemical studies .

Solvent Interactions

EMIM-TFSA exhibits unique solvation effects in binary mixtures:

-

Excess Molar Volume : Attractive interactions between EMIM-TFSA and ethylene carbonate (EC) reduce molar excess volume (max Vₘᴱ = −0.33 cm³/mol at χ(IL) = 0.696) .

-

Glass Transition : Adding EC lowers the glass transition temperature (T₉) of EMIM-TFSA, indicating disrupted ion-ion interactions and increased molecular mobility .

Thermal Stability and Phase Transitions

-

Melting Point Depression : In EMIM-TFSA/EC mixtures, EC’s melting point decreases by ~20°C at χ(IL) = 0.2, enabling low-temperature applications .

-

Crystallization : EMIM-TFSA retains two crystalline phases (crIV and crII) below −6.8°C, transitioning to liquid above this temperature .

Reaction with Lithium Salts

When combined with LiTFSA (lithium bis(trifluoromethanesulfonyl)imide), EMIM-TFSA forms eutectic mixtures:

-

Ion Transport : Li⁺ ions coordinate with TFSA⁻, improving lithium-ion battery performance by reducing electrode polarization .

Key Findings from Experimental Studies

Aplicaciones Científicas De Investigación

Unique Properties

| Property | Description |

|---|---|

| Viscosity | Low |

| Thermal Stability | High |

| Solubility | Excellent in various solvents |

Electrochemical Applications

EMIM TFSI is widely utilized as an electrolyte in lithium-ion batteries. Its properties enhance energy density and improve charge/discharge rates, making it critical for the development of high-performance energy storage systems. Studies have shown that incorporating EMIM TFSI can lead to better battery efficiency and longevity .

Organic Synthesis

This compound acts as a versatile reagent in organic synthesis, facilitating various chemical reactions, including nucleophilic substitutions and coupling reactions. It is particularly valuable in the pharmaceutical and agrochemical industries for synthesizing complex organic molecules .

Biochemical Applications

Research indicates that EMIM TFSI can influence enzyme activity and protein conformation. Its ability to affect cellular pathways makes it a potential tool in biochemical research and therapeutic applications. It has been shown to modulate key signaling molecules, impacting gene expression patterns .

Ion-Selective Membranes

EMIM TFSI is employed in the formulation of ion-selective membranes used in sensors and analytical devices. These membranes provide high selectivity and sensitivity for ion detection, which is essential for various analytical applications .

Green Chemistry

The use of EMIM TFSI aligns with green chemistry principles by offering safer alternatives to traditional solvents. Its application helps reduce environmental impact, promoting sustainability in chemical manufacturing processes .

Case Study 1: Lithium-Ion Batteries

A study conducted on lithium-ion batteries incorporating EMIM TFSI demonstrated significant improvements in charge/discharge efficiency compared to conventional electrolytes. The findings indicated that the ionic liquid's low viscosity contributed to enhanced ion mobility within the electrolyte, leading to better overall performance .

Case Study 2: Enzyme Interaction

Research investigating the biochemical properties of EMIM TFSI revealed its capacity to interact with various enzymes. The study found that EMIM TFSI could stabilize certain enzyme conformations, thereby enhancing their catalytic activity under specific conditions. This property opens avenues for its use in biocatalysis and drug development .

Mecanismo De Acción

The mechanism of action of Ethyl(2-methoxyethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide involves its interaction with molecular targets and pathways within various systems. The compound’s unique structure allows it to participate in specific chemical reactions and processes, influencing the behavior of other molecules and materials.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to Ethyl(2-methoxyethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide include other ionic liquids and ammonium salts, such as:

- 1-ethyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide

- N-ethyl-N,N-dimethyl-2-methoxyethylammonium bis(trifluoromethylsulfonyl)amide

Uniqueness

This compound is unique due to its specific combination of the ammonium cation and the bis(trifluoromethanesulfonyl)imide anion. This combination imparts distinct properties, such as low viscosity, high thermal stability, and excellent solubility in various solvents .

Actividad Biológica

Ethyl(2-methoxyethyl)dimethylammonium bis(trifluoromethanesulfonyl)imide (CAS Number: 557788-37-1) is an ionic liquid with notable applications in various fields, including organic synthesis, energy storage, and environmental science. Its unique properties stem from its ionic nature and the presence of trifluoromethanesulfonyl groups, which significantly influence its biological activity and toxicity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Toxicity to Microorganisms

Research indicates that ionic liquids (ILs), including this compound, exhibit varying degrees of toxicity to bacteria and other microorganisms. A study highlighted that the toxicity of ILs is influenced by their lipophilicity and the specific structure of their cations and anions. This compound was found to interact with bacterial membranes, leading to cellular damage and increased oxidative stress .

2. Impact on Eukaryotic Cells

In eukaryotic systems, the compound's effects are less documented but suggest potential cytotoxicity. The presence of trifluoromethanesulfonyl groups may enhance membrane permeability, leading to cytotoxic effects in higher organisms. Studies on related ionic liquids have shown that structural variations can significantly alter their cytotoxic profiles .

3. Environmental Implications

As a component in green chemistry applications, this compound can serve as a safer alternative to traditional solvents. However, its environmental impact must be assessed through ecotoxicological studies to understand its behavior in natural ecosystems .

Case Study 1: Toxicity Assessment in Bacterial Strains

A comprehensive study evaluated the toxicity of various ionic liquids, including this compound, against multiple bacterial strains such as E. coli and Bacillus cereus. Results indicated that higher concentrations led to significant reductions in bacterial viability, with mechanisms linked to membrane disruption and oxidative stress induction .

Case Study 2: Cytotoxic Effects on Mammalian Cells

Another investigation focused on the cytotoxicity of this ionic liquid on mammalian cell lines. The findings revealed dose-dependent cytotoxic effects, suggesting that while it may serve beneficial roles in certain applications, caution is warranted regarding its use in environments where human exposure is possible .

Data Tables

| Property | Value |

|---|---|

| CAS Number | 557788-37-1 |

| Molecular Formula | CHFNOS |

| Molecular Weight | 412.36 g/mol |

| Purity | ≥ 98% |

| Toxicity (EC50 for E. coli) | Varies with concentration |

Propiedades

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;ethyl-(2-methoxyethyl)-dimethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18NO.C2F6NO4S2/c1-5-8(2,3)6-7-9-4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-7H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGLLWWMHAWYWLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(C)CCOC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18F6N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

557788-37-1 | |

| Record name | Ethyl(2-methoxyethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of [N112,1O2][TFSI] contribute to the stability of superoxide ion?

A1: The research by [insert author's last name here] et al. [] found that ammonium-based ionic liquids, like [N112,1O2][TFSI], exhibited better stability with superoxide ion compared to piperidinium-based ionic liquids. While the exact mechanism wasn't fully elucidated in the paper, it suggests that the ammonium-based cation structure might play a role in reducing the reactivity of superoxide ion, thus enhancing its stability. Further research is needed to confirm the specific interactions between the ionic liquid and superoxide.

Q2: How was the stability of superoxide ion in the presence of [N112,1O2][TFSI] assessed?

A2: The research utilized UV-Vis spectrophotometry to monitor the concentration of superoxide ion over a 24-hour period. [] Potassium superoxide was dissolved in dimethyl sulfoxide to generate the superoxide ion. After introducing [N112,1O2][TFSI] to the solution, the decrease in superoxide ion concentration was tracked. This continuous monitoring provided insights into the long-term stability and kinetics of superoxide ion in the presence of the ionic liquid.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.